molecular formula C16H24ClN3O6 B2437675 Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate CAS No. 1052404-87-1

Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate

Cat. No. B2437675
CAS RN: 1052404-87-1
M. Wt: 389.83
InChI Key: KOZNDQVASIXOIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . The synthesis of piperazine derivatives has been achieved through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate are not mentioned in the sources, piperazine derivatives are known to be involved in a wide range of reactions. These include free radical reactions, nucleophilic substitutions, and oxidations .

Scientific Research Applications

Synthesis and Chemical Reactions

Research has explored the synthesis and reaction mechanisms of compounds related to Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate. Shin et al. (1983) discussed the synthesis and reaction of spiro[oxolane-2,2′-piperazine]-3′,6′-diones, derivatives that share structural similarities, highlighting the versatility of such compounds in chemical synthesis (Shin, Sato, Honda, & Yoshimura, 1983).

Inhibitors Development

A study by Yoon et al. (2004) focused on developing inhibitors for carboxylesterases, enzymes involved in drug metabolism. The research aimed at mitigating side effects of certain drugs, suggesting the potential of structurally similar compounds in the development of therapeutic agents (Yoon, Hyatt, Morton, Lee, Potter, & Danks, 2004).

Complex Formation and Spectroscopic Analysis

Prakash et al. (2014) investigated the formation of complexes with metal ions like Ni(II), Zn(II), and Cd(II) using a derivative of this compound. This study illustrates the compound's potential in forming biologically and catalytically active complexes, providing insights into its applications in bioinorganic chemistry (Prakash, Gautam, Dani, Nandi, Singh, & Singh, 2014).

Biological Activity

Further research delves into the antimicrobial and enzyme inhibitory activities of related compounds. Başoğlu et al. (2013) synthesized derivatives containing penicillanic and cephalosporanic acid moieties, assessing their antimicrobial, antilipase, and antiurease activities. These compounds exhibited significant biological activity, underscoring the chemical's relevance in developing new therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Molecular Modeling and Pharmacological Evaluation

Research on substituted piperazine-ethyl-amide derivatives, including those structurally related to this compound, has shown potential agonism towards 5-HT1A receptors. Dilly et al. (2011) highlighted this through molecular modeling and pharmacological evaluations, indicating the compound's utility in neuropsychiatric disorder research (Dilly, Scuvée-Moreau, Wouters, & Liégeois, 2011).

properties

IUPAC Name

ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O6.ClH/c1-2-24-16(21)18-9-7-17(8-10-18)11-13(20)12-25-15-6-4-3-5-14(15)19(22)23;/h3-6,13,20H,2,7-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZNDQVASIXOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC=C2[N+](=O)[O-])O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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